1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with phenoxy, trifluoromethyl, and carbonitrile groups
Preparation Methods
The synthesis of 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrazole precursor, which is then functionalized with phenoxy and trifluoromethyl groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and yield.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale batch processes to ensure consistent quality and high yield.
Chemical Reactions Analysis
1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the carbonitrile group to an amine, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various derivatives with modified functional groups.
Scientific Research Applications
1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: In industrial applications, it is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression regulation, depending on the specific biological context.
Comparison with Similar Compounds
1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde share structural similarities but differ in their functional groups.
Uniqueness: The presence of the carbonitrile group in this compound imparts unique chemical properties, such as increased reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c1-18-11(19-8-5-3-2-4-6-8)9(7-16)10(17-18)12(13,14)15/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYUDCLXYVFRDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201166932 | |
Record name | 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201166932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916766-95-5 | |
Record name | 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916766-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201166932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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